molecular formula C15H15NO3 B11818434 1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylic acid

1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylic acid

Cat. No.: B11818434
M. Wt: 257.28 g/mol
InChI Key: ZJQZZZUHCXPSJM-UHFFFAOYSA-N
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Description

1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylicacid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylicacid typically involves the formation of the isoxazole ring through a (3+2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the cyclobutane moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylicacid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylicacid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar ring structure.

    3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.

    Cyclobutanecarboxylic Acid Derivatives: Compounds with modifications to the cyclobutane ring or carboxylic acid group.

Uniqueness: 1-(5-(p-Tolyl)isoxazol-3-yl)cyclobutanecarboxylicacid is unique due to the combination of the isoxazole ring and the cyclobutanecarboxylic acid moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-[5-(4-methylphenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)12-9-13(16-19-12)15(14(17)18)7-2-8-15/h3-6,9H,2,7-8H2,1H3,(H,17,18)

InChI Key

ZJQZZZUHCXPSJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O

Origin of Product

United States

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